Abiraterone - 154229-19-3

Abiraterone

Catalog Number: EVT-288295
CAS Number: 154229-19-3
Molecular Formula: C24H31NO
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Abiraterone, chemically known as 3β-hydroxy-17-(3-pyridinyl)androsta-5,16-diene, is a steroidal compound and a potent inhibitor of the cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme. [] This enzyme plays a crucial role in androgen biosynthesis, which is essential for the growth and development of prostate cancer cells. Abiraterone has been widely studied for its application in the treatment of prostate cancer, specifically metastatic castration-resistant prostate cancer (mCRPC). [, , , , , ]

Future Directions
  • Overcoming Treatment Resistance: Developing strategies to overcome or delay resistance to abiraterone acetate treatment, including exploring novel combination therapies and investigating the role of genetic and epigenetic factors in resistance development. [, , ]
  • Optimizing Dosing Strategies: Investigating the efficacy and safety of alternative dosing strategies for abiraterone acetate, such as intermittent dosing or dose escalation, to potentially improve treatment outcomes and minimize toxicity. []
  • Expanding Treatment Indications: Evaluating the efficacy of abiraterone acetate in earlier stages of prostate cancer, such as castration-sensitive prostate cancer and biochemically recurrent disease. [, ]
  • Developing Novel Biomarkers: Identifying and validating new biomarkers that can predict response to abiraterone acetate treatment, enabling personalized treatment strategies and potentially improving patient outcomes. [, , ]
  • Understanding Long-Term Safety: Conducting comprehensive long-term safety studies to fully evaluate the potential for delayed or chronic adverse effects associated with abiraterone acetate treatment. [, ]

Abiraterone Acetate

Compound Description: Abiraterone acetate is a prodrug of abiraterone, meaning it is metabolized in the body to release the active drug, abiraterone. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is commonly administered as an oral tablet and used in combination with prednisone or prednisolone for treating metastatic castration-resistant prostate cancer (mCRPC). [, ]

Relevance: Abiraterone acetate is directly relevant to abiraterone as it is the primary means of administering abiraterone to patients. The acetate group improves the oral bioavailability of abiraterone. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Abiraterone Sulfate

Compound Description: Abiraterone sulfate is a major metabolite of abiraterone formed through metabolism in the liver. [, ] Its activity as a CYP17 inhibitor is weaker compared to abiraterone itself. []

Relevance: Abiraterone sulfate is directly relevant to abiraterone because it is a metabolite and offers insights into the drug's metabolism and potential drug interactions. [, ]

Abiraterone Sulfate N-oxide

Compound Description: Abiraterone sulfate N-oxide is another major metabolite of abiraterone, also generated through hepatic metabolism. [] Like abiraterone sulfate, it exhibits weaker inhibitory effects on CYP17 compared to abiraterone. []

Relevance: Abiraterone sulfate N-oxide is directly related to abiraterone as it contributes to understanding the overall metabolic profile and potential interactions of abiraterone. []

Dehydroepiandrosterone (DHEA)

Compound Description: DHEA is an endogenous steroid hormone that serves as a precursor in androgen biosynthesis. [] Inhibition of DHEA sulfonation is investigated in relation to abiraterone and other antiandrogens. []

Relevance: While not structurally similar to abiraterone, DHEA is relevant to the research as abiraterone's mechanism involves disrupting androgen biosynthesis, of which DHEA is a key component. []

Galeterone

Compound Description: Galeterone is an antiandrogen investigated for treating prostate cancer. Like abiraterone acetate, it inhibits DHEA sulfonation. []

Relevance: Although structurally different from abiraterone, galeterone's shared ability to inhibit DHEA sulfonation makes it relevant in the context of understanding antiandrogen mechanisms and potential overlapping or distinct effects. []

Cyproterone Acetate

Compound Description: Cyproterone acetate is an antiandrogen used in prostate cancer treatment. Compared to abiraterone acetate and galeterone, it demonstrates weaker inhibition of DHEA sulfonation. []

Relevance: While structurally dissimilar to abiraterone, cyproterone acetate's inclusion in DHEA sulfonation studies provides a comparative perspective on the potency and potential differences in mechanisms among antiandrogens. []

Spironolactone

Compound Description: Spironolactone is a mineralocorticoid receptor antagonist primarily used as a diuretic and antihypertensive agent. Research suggests it can activate the androgen receptor, including mutated forms, potentially affecting the efficacy of abiraterone. [, ]

Relevance: Although structurally unrelated to abiraterone, spironolactone is relevant because its potential to activate the androgen receptor may counteract abiraterone's inhibitory effects, highlighting a potential drug interaction. [, ]

Danazol

Compound Description: Danazol is a synthetic steroid with anti-estrogenic and anti-gonadotropic properties. Like other antiandrogens in the studies, danazol also shows inhibitory effects on DHEA sulfonation. []

Relevance: Despite structural differences with abiraterone, danazol's inclusion in DHEA sulfonation research provides a broader context for comparing the effects of various antiandrogens and understanding potential shared or distinct mechanisms. []

Pioglitazone

Compound Description: Pioglitazone is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily metabolized by CYP2C8. [] Studies have investigated potential drug interactions between abiraterone and pioglitazone due to abiraterone's inhibitory effects on CYP2C8. []

Relevance: While not structurally similar to abiraterone, pioglitazone is relevant in understanding potential drug interactions as abiraterone's inhibition of CYP2C8 can affect pioglitazone's metabolism, leading to altered drug levels in the body. []

Enzalutamide

Compound Description: Enzalutamide is another second-generation antiandrogen used in the treatment of mCRPC. Like abiraterone, it targets the androgen receptor signaling pathway but through a different mechanism. [, , , , , , , , ]

Relevance: Though structurally different from abiraterone, enzalutamide is clinically relevant as it's another treatment option for mCRPC, often considered alongside or after abiraterone. [, , , , , , , , ] Comparative studies analyze their efficacy, safety, and cost-effectiveness. [, , , , , , , , ]

N-Desmethyl Enzalutamide

Compound Description: N-desmethyl enzalutamide is a major metabolite of enzalutamide, known to possess antiandrogen properties. []

Relevance: This enzalutamide metabolite is relevant due to its potential contribution to enzalutamide's overall efficacy in treating mCRPC, offering insights into comparative analyses with abiraterone. []

Enzalutamide Carboxylic Acid

Compound Description: Enzalutamide carboxylic acid is another metabolite of enzalutamide, arising from its metabolism. []

Relevance: As a product of enzalutamide's breakdown, it is included in research focused on comprehensive metabolic profiling and potential drug interaction studies, particularly in comparison to abiraterone's metabolic pathway. []

Dutasteride

Compound Description: Dutasteride is a 5α-reductase inhibitor, preventing the conversion of testosterone to dihydrotestosterone, a more potent androgen. It is studied in combination with abiraterone to enhance androgen suppression in CRPC. []

Relevance: While not structurally similar to abiraterone, dutasteride is relevant due to its combined use with abiraterone. Research investigates whether this combination improves treatment outcomes by targeting multiple points in the androgen synthesis pathway. []

ARN-509 (Apalutamide)

Compound Description: ARN-509, also known as apalutamide, is a next-generation androgen receptor antagonist. Similar to enzalutamide, it blocks androgen receptor activity. Clinical trials have explored its use in combination with abiraterone acetate for mCRPC. [, ]

Relevance: Though structurally different from abiraterone, ARN-509 is relevant because of its investigation as a combination therapy with abiraterone acetate. Research aims to determine if this combination results in enhanced antitumor activity and improved patient outcomes compared to abiraterone alone. [, ]

MDV3100 (Enzalutamide)

Compound Description: MDV3100, later renamed enzalutamide, is a potent and selective androgen receptor antagonist that directly targets the androgen receptor, preventing its activation and downstream signaling. [, ] It is a key agent in the research on overcoming resistance to abiraterone. [, ]

Relevance: Despite structural dissimilarity to abiraterone, MDV3100 (enzalutamide) holds significant relevance as it offers a potential solution to abiraterone resistance by directly inhibiting the androgen receptor, presenting a different mechanism for targeting the androgen signaling axis in prostate cancer. [, ]

TOK-001 (Galeterone)

Compound Description: TOK-001, later renamed galeterone, is another antiandrogen investigated for its potential in prostate cancer treatment. It inhibits CYP17A1, similar to abiraterone. Its binding mode to CYP17A1 has been a subject of comparative studies. []

Relevance: Though structurally distinct from abiraterone, TOK-001 (galeterone) is relevant because it shares the CYP17A1 inhibitory activity with abiraterone. The comparative studies on their binding modes provide insights into the structural features essential for CYP17A1 inhibition and potential differences in their pharmacological profiles. []

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication that also possesses antiandrogen properties by inhibiting CYP17A1. Its use in mCRPC predates abiraterone. []

Relevance: While structurally different from abiraterone, ketoconazole is relevant in the context of mCRPC treatment history as it was a previously used antiandrogen. Research explores if prior ketoconazole use impacts abiraterone's effectiveness, suggesting potential cross-resistance mechanisms. []

Overview

Abiraterone is a synthetic compound primarily used in the treatment of prostate cancer. Specifically, it is employed to manage metastatic castration-resistant prostate cancer by inhibiting androgen production. The compound's full chemical name is 17-(3-pyridyl)androsta-5,16-diene-3β-acetate, and it acts as a selective inhibitor of the enzyme cytochrome P450 17A1, which plays a crucial role in steroidogenesis.

Source and Classification

Abiraterone was developed by researchers at the University of California, Los Angeles, and was later commercialized as Abiraterone acetate under the brand name Zytiga. It is classified as an antineoplastic agent and falls under the category of hormone therapy for cancer treatment. The compound is recognized for its ability to lower testosterone levels, which can fuel the growth of prostate cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Abiraterone involves several key steps that can vary based on the method used. One common approach includes:

  1. Starting Materials: The synthesis typically begins with 17-halogen-androstane-5,16-diene-3β-alcohol acetate.
  2. Reagents: A combination of 3-pyridine boronic acid pinacol ester and various catalysts such as tetrakis(triphenylphosphine)palladium is utilized.
  3. Reaction Conditions: The reaction can occur under mild conditions, with temperatures ranging from room temperature to 120 °C depending on the specific protocol .

In one improved method, diacetyl oxide and pyridine are reacted at elevated temperatures (70-80 °C) for about four hours, significantly enhancing yield and purity compared to traditional methods that require longer reaction times .

Molecular Structure Analysis

Structure and Data

Abiraterone has a complex molecular structure characterized by:

  • Chemical Formula: C24H31NO
  • Molecular Weight: 349.51 g/mol
  • Structural Features: The molecule contains a steroid backbone with a pyridine ring attached, which is crucial for its biological activity.

The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), confirming the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

Abiraterone undergoes various chemical reactions during its synthesis and in biological systems:

  1. Acetylation: The introduction of the acetate group is a critical step in synthesizing Abiraterone acetate from its precursor.
  2. Hydrolysis: In biological environments, Abiraterone acetate can hydrolyze to release Abiraterone, which then inhibits androgen production.
  3. Mechanistic Pathways: The reaction mechanisms involve nucleophilic substitutions facilitated by catalysts under controlled conditions .
Mechanism of Action

Process and Data

Abiraterone functions primarily by inhibiting cytochrome P450 17A1, leading to reduced synthesis of adrenal androgens such as testosterone. This mechanism involves:

  • Inhibition of Steroidogenesis: By blocking this enzyme, Abiraterone effectively decreases androgen levels in both adrenal glands and tumor tissues.
  • Impact on Cancer Cells: Lower androgen levels result in decreased stimulation of androgen receptors on prostate cancer cells, leading to reduced tumor growth and progression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Abiraterone exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but should be protected from light and moisture to maintain its integrity .

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are utilized to assess purity levels, with typical purity exceeding 99% for pharmaceutical-grade products .

Applications

Scientific Uses

Abiraterone's primary application lies in oncology, specifically for treating advanced prostate cancer. Its use extends beyond just hormone therapy; ongoing research explores its potential combination with other therapeutic agents for enhanced efficacy against various cancer types. Additionally, studies are investigating its role in modulating redox homeostasis within cells, which could have implications for broader therapeutic strategies .

Biochemical and Molecular Mechanisms of Abiraterone

Inhibition of Cytochrome P450 17α-Hydroxylase/C17,20-Lyase (CYP17)

Structural Basis of CYP17 Binding and Irreversible Inhibition

Abiraterone exerts its primary therapeutic effect through high-affinity, irreversible inhibition of CYP17A1, a dual-function cytochrome P450 enzyme central to androgen biosynthesis. Structural analyses reveal that abiraterone binds CYP17A1 with the steroid nucleus oriented at a 60° angle above the heme plane. The pyridine nitrogen at C17 coordinates directly with the heme iron (Fe³⁺), forming a covalent bond that obstructs oxygen binding essential for catalysis [2]. The 3β-hydroxyl group of abiraterone forms a critical hydrogen bond with asparagine residue N202 in the enzyme's F-helix, stabilizing the complex. This binding mode occupies the substrate pocket, with the α-face packed against hydrophobic residues (G301, A302) of the I-helix [2] [9]. The β-face exhibits less complementarity, leaving voids near residues R239 and D298—a feature exploited in designing selective inhibitors. Compared to TOK-001, abiraterone adopts a nearly identical pose but lacks the benzimidazole extension, resulting in tighter packing against the I-helix [9].

Table 1: Structural Features of Abiraterone-CYP17A1 Binding

Binding ParameterAbirateroneTOK-001
Heme Iron CoordinationPyridine N (2.4 Å distance)Benzimidazole N (2.4 Å)
Key H-Bond3β-OH with N202 (2.6 Å)3β-OH with N202 (2.4 Å)
Hydrophobic InteractionsI-helix (G301, A302)I-helix (G301, A302)
Active Site VoidsNear R239/D298 and C6Occupied by benzimidazole
Binding Orientation60° to heme plane60° to heme plane

Dual Enzymatic Activity Blockade: 17α-Hydroxylase vs. C17,20-Lyase

CYP17A1 catalyzes two sequential reactions: 17α-hydroxylation of pregnenolone/progesterone and subsequent C17-C20 bond cleavage (lyase activity) to generate dehydroepiandrosterone (DHEA). Abiraterone non-selectively inhibits both activities, with IC₅₀ values of 2.5 nM for 17α-hydroxylase and 15 nM for 17,20-lyase [9] [10]. This ~6-fold selectivity for hydroxylase over lyase contrasts with earlier inhibitors like ketoconazole, which incompletely suppresses androgen synthesis. The dual blockade prevents conversion of C21 steroids (pregnenolone, progesterone) to C19 androgens (DHEA, androstenedione) in all tissues expressing CYP17A1, including the adrenal glands, testes, and prostate tumors [10]. Structural studies indicate that abiraterone’s occupation of the active site prevents substrate repositioning required for the distinct lyase reaction, explaining its efficacy against both activities [9].

Table 2: Enzymatic Inhibition Profile of Abiraterone

Enzyme ActivitySubstrateIC₅₀ (nM)Biological Consequence
17α-HydroxylasePregnenolone2.5Blocks cortisol precursors
17,20-Lyase17OH-Pregnenolone15Suppresses DHEA/androgen synthesis
CYP21A2 (21-Hydroxylase)Progesterone<100*Causes mineralocorticoid precursor buildup
3β-HSDDHEA<1000*Inhibits intratumoral androgen synthesis

*Approximate values from cell-based assays [8] [7]

Androgen Biosynthesis Pathway Disruption

Suppression of Testicular, Adrenal, and Intratumoral Androgen Production

Abiraterone profoundly suppresses systemic and local androgen synthesis through multi-tissue CYP17A1 inhibition. In castrate men with prostate cancer, abiraterone reduces serum testosterone to undetectable levels (<1 ng/dL), significantly below those achieved by surgical castration alone (~20 ng/dL) [10]. Adrenal androgen precursors (DHEA, androstenedione) decline by 97–98% and 77–78%, respectively, while intratumoral dihydrotestosterone (DHT) decreases by 85% [6] [10]. This "triple blockade" targets:

  • Testicular androgens: Abrogated in non-castrated men via CYP17 inhibition in Leydig cells.
  • Adrenal androgens: Suppressed by inhibiting CYP17 in zona reticularis.
  • Intratumoral androgens: Blocked by inhibiting tumor-expressed CYP17A1 and upstream enzymes, disrupting intracrine androgen synthesis [6].

Impact on Precursor Steroid Accumulation and Feedback Mechanisms

CYP17A1 inhibition causes upstream steroid accumulation, triggering adaptive hormonal responses. Progesterone and pregnenolone increase 30–40-fold, while mineralocorticoids like deoxycorticosterone (DOC) rise 70-fold due to loss of negative feedback on the HPA axis [4]. Elevated DOC activates mineralocorticoid receptors, causing hypertension and hypokalemia. Additionally, 17α-hydroxypregnenolone metabolites are diverted into the "backdoor pathway," where 3α5α-17-hydroxypregnanolone is converted to 5α-dihydrotestosterone (DHT) via AKR1C3, potentially sustaining tumor growth [4] [8]. ACTH-driven feedback escalates steroid precursors, necessitating glucocorticoid co-administration (e.g., dexamethasone) to suppress ACTH and limit compensatory androgen synthesis [4].

Secondary Pharmacodynamic Effects

Mineralocorticoid Excess and Glucocorticoid Compensation Strategies

Persistent CYP17A1 inhibition elevates DOC and corticosterone, causing secondary mineralocorticoid excess in >90% of patients. Manifestations include hypertension (55% incidence), hypokalemia (17–28%), and fluid retention [5] [10]. These effects stem from:

  • Direct mineralocorticoid receptor agonism by DOC.
  • Suppressed cortisol synthesis leading to loss of negative feedback and ACTH hypersecretion.Glucocorticoid compensation (e.g., prednisone, dexamethasone) suppresses ACTH, reducing DOC levels by >50% and alleviating hypertension. Dexamethasone further inhibits the backdoor pathway by lowering 17-hydroxypregnanolone, reducing substrate availability for alternative androgen synthesis [5] [8].

Off-Target Interactions: AR Antagonism and 3β-Hydroxysteroid Dehydrogenase Inhibition

Beyond CYP17A1, abiraterone inhibits 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme converting Δ5-steroids (DHEA, pregnenolone) to Δ4-steroids (androstenedione, progesterone). In CRPC cells, abiraterone blocks DHEA→androstenedione conversion (IC₅₀<1 μM), suppressing AR nuclear translocation and expression of PSA/TMPRSS2 genes [7]. This second mechanism may enhance antitumor effects. Additionally, abiraterone’s metabolite Δ4-abiraterone (D4A) acts as a competitive AR antagonist (IC₅₀=2–10 μM) and inhibits CYP11B1, CYP21A2, and SRD5A enzymes, broadening the therapeutic impact [6] [9]. However, D4A is metabolized to 5α-reduced agonists, potentially blunting efficacy.

Table 3: Clinically Relevant Off-Target Interactions of Abiraterone

TargetInhibition IC₅₀Functional ConsequenceClinical Relevance
3β-HSD1/2<1 μMBlocks DHEA→androstenedione conversionSuppresses intratumoral androgens
CYP21A2 (21-Hydroxylase)<100 nM*Accumulates progesterone/DOCMineralocorticoid excess
Androgen Receptor2–10 μM (D4A)Antagonizes ligand-dependent AR activationDirect anti-tumor activity
CYP11B1 (11β-Hydroxylase)~300 nM (D4A)Impairs cortisol synthesisExacerbates ACTH elevation

*Recombinant enzyme assay [8]

Properties

CAS Number

154229-19-3

Product Name

Abiraterone

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

GZOSMCIZMLWJML-VJLLXTKPSA-N

Synonyms

17-(3-pyridyl)androsta-5,16-dien-3beta-ol
abiraterone
CB 7598
CB-7598
CB7598

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.